molecular formula C7H8N2O B2397692 2-Cyclopropyl-1H-imidazole-4-carbaldehyde CAS No. 1256824-13-1

2-Cyclopropyl-1H-imidazole-4-carbaldehyde

Cat. No.: B2397692
CAS No.: 1256824-13-1
M. Wt: 136.154
InChI Key: HRCJUZCWDBUIEN-UHFFFAOYSA-N
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Description

2-Cyclopropyl-1H-imidazole-4-carbaldehyde is a heterocyclic compound with the molecular formula C7H8N2O It features a cyclopropyl group attached to the imidazole ring, which is further substituted with a formyl group at the 4-position

Scientific Research Applications

2-Cyclopropyl-1H-imidazole-4-carbaldehyde has several applications in scientific research:

Safety and Hazards

“2-Cyclopropyl-1H-imidazole-4-carbaldehyde” is classified under the GHS07 hazard class . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding contact with skin and eyes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-1H-imidazole-4-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with glyoxal in the presence of an acid catalyst, followed by cyclization to form the imidazole ring. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for cost-effectiveness and efficiency, with considerations for the scalability of the reaction and the availability of raw materials. Industrial methods may also incorporate advanced purification techniques to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-1H-imidazole-4-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclopropyl-1H-imidazole-4-carbaldehyde is unique due to the presence of the cyclopropyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a bioactive molecule and its utility in various applications compared to other imidazole derivatives .

Properties

IUPAC Name

2-cyclopropyl-1H-imidazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c10-4-6-3-8-7(9-6)5-1-2-5/h3-5H,1-2H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRCJUZCWDBUIEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=C(N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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